1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C18H19F2N3O4S2 and its molecular weight is 443.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Mode of Action
Given its structural characteristics, it may interact with the active site of the kinase, potentially inhibiting its activity and thus modulating the downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with MAPK14 affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including growth, differentiation, and stress responses .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
Given its potential interaction with mapk14, it may influence cellular processes regulated by this kinase, such as cell growth, differentiation, and stress responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
3-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S2/c1-21-16-7-2-3-8-17(16)23(29(21,26)27)13-9-11-22(12-10-13)28(24,25)18-14(19)5-4-6-15(18)20/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHPDXCSBXXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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